molecular formula C10H18BrNO3 B2706841 Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate CAS No. 2567488-99-5

Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate

Cat. No.: B2706841
CAS No.: 2567488-99-5
M. Wt: 280.162
InChI Key: UWIOYJAFUGYQHO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate is a chiral carbamate derivative characterized by a bromo-substituted ketone group at position 1 and a tert-butoxycarbonyl (Boc) protected amine at position 3 of a pentan-3-yl backbone. Its molecular formula is C₁₁H₂₀BrNO₃, with a molecular weight of 294.19 g/mol . The (3R) stereochemistry at the carbamate-bearing carbon is critical for its reactivity and biological interactions, making it a valuable intermediate in enantioselective synthesis, particularly for pharmaceuticals and peptidomimetics.

The compound’s bromo-ketone moiety enables nucleophilic substitutions, while the Boc group provides stability during synthetic workflows.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-5-7(8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIOYJAFUGYQHO-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl carbamate and a brominated ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the bromine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate involves its reactivity with various biological and chemical targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can interact with enzymes and proteins. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Differences CAS Number Key Features
tert-Butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate (Target Compound) C₁₁H₂₀BrNO₃ 294.19 - 2639375-38-3* Bromo-ketone; (3R) configuration
tert-Butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate C₁₁H₂₀BrNO₃ 294.19 (3S) stereoisomer 2613300-08-4 Enantiomer; potential differences in enantioselective reactivity
tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate C₁₂H₂₂BrNO₃ 308.22 Extended alkyl chain (hexan vs. pentan) 2639375-38-3 Increased lipophilicity; longer carbon chain
tert-Butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate C₁₂H₂₂ClNO₃ 287.76 Chloro instead of bromo; 4-methyl group 121142-30-1 Reduced electrophilicity; steric hindrance from methyl
tert-Butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate C₁₁H₁₉N₃O₃ 265.29 Diazo group replaces bromo - Reactive diazo group for cycloadditions or photolysis

Comparative Analysis

Halogen Substitution Effects

  • Bromo vs. Chloro : The bromo-substituted compound (target) exhibits higher electrophilicity compared to its chloro analogue (CAS: 121142-30-1), facilitating faster nucleophilic substitutions. However, the chloro variant offers cost advantages and reduced molecular weight .
  • Diazo Functionalization : Replacement of bromo with a diazo group (C₁₁H₁₉N₃O₃) introduces photolytic and cycloaddition capabilities, expanding utility in heterocycle synthesis .

Stereochemical Impact

  • The (3R) and (3S) enantiomers (e.g., CAS: 2613300-08-4 vs. 2639375-38-3) exhibit divergent interactions in chiral environments. For example, the (3S) enantiomer showed a 32:1 enantiomeric ratio in HPLC analysis under specific conditions, suggesting superior enantiopurity in certain syntheses .

Chain Length and Lipophilicity

  • Extending the carbon backbone to hexan (C₁₂H₂₂BrNO₃) increases molecular weight by 14.03 g/mol and logP by ~0.5 units, enhancing membrane permeability in drug-discovery contexts .

Research Findings and Challenges

  • Stability : The Boc group in all analogues enhances stability under acidic conditions, but prolonged storage of bromo compounds may lead to decomposition, necessitating低温 storage .
  • Commercial Availability : Several analogues, including the target compound, are listed as discontinued by suppliers like CymitQuimica, highlighting sourcing challenges .

Biological Activity

Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate is a synthetic compound with significant potential in various biological applications. Its structural characteristics, particularly the presence of the bromine atom and the carbamate functional group, contribute to its reactivity and biological activity. This article explores the compound's synthesis, biological mechanisms, and applications supported by relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C₁₂H₁₈BrN₃O₃
  • CAS Number: 2408936-53-6
  • IUPAC Name: this compound

The synthesis typically involves a multi-step process using tert-butyl carbamate and a brominated precursor under controlled conditions. Common methods include:

  • Reaction with Brominated Ketones: The reaction occurs in organic solvents like dichloromethane or tetrahydrofuran, often utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels and potential therapeutic effects in neurodegenerative diseases.
  • Nucleophilic Substitution Reactions: The bromine atom enhances electrophilicity, allowing the compound to participate in nucleophilic substitution reactions, which can modify other biomolecules or serve as intermediates in drug synthesis .

Biological Applications

This compound has been investigated for various applications in medicinal chemistry and biotechnology:

1. Medicinal Chemistry

The compound is explored for its potential in drug development due to its ability to introduce reactive bromoalkyl groups into target molecules. This property is crucial for synthesizing biologically active compounds that can modulate disease pathways.

2. Biochemical Probes

As a biochemical probe, it helps in studying enzyme mechanisms and interactions within biological systems. Its reactivity allows researchers to track metabolic pathways or investigate enzyme kinetics.

3. Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials, demonstrating its versatility beyond medicinal uses.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study Focus Findings
Study AEnzyme InhibitionDemonstrated effective inhibition of acetylcholinesterase, leading to increased acetylcholine levels in vitro.
Study BDrug DevelopmentShowed that derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.
Study CBiochemical ProbingUtilized as a probe to study enzyme-substrate interactions in metabolic pathways, providing insights into enzymatic mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving bromination of a ketone intermediate followed by carbamate protection. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. Enantiomeric excess can be verified using chiral HPLC or polarimetry. A structurally similar compound, tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate, was synthesized with >98% enantiomeric purity using chiral resolution techniques, as noted in building block catalogs .

Q. How can the compound’s stability be optimized during storage and handling?

  • Methodological Answer : Store under inert gas (e.g., argon) at –20°C to minimize degradation. Avoid exposure to moisture, as carbamates are prone to hydrolysis. Safety data for analogous tert-butyl carbamates recommend desiccants and amber vials to prevent photodegradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the bromine substituent and carbamate group. IR spectroscopy can identify the carbonyl (C=O) stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight. For example, tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate (CAS 951127-25-6) was characterized using these methods, with HRMS data matching theoretical values within 2 ppm .

Q. What safety precautions are critical when working with this brominated carbamate?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Brominated compounds may release toxic fumes upon decomposition. Emergency protocols for similar compounds emphasize immediate rinsing for skin/eye contact and medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. For example, Das et al. (2016) resolved hydrogen-bonding networks in tert-butyl carbamate derivatives, revealing key intermolecular interactions critical for crystal packing . Precede analysis with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the bromine atom’s electrophilicity. Studies on tert-butyl carbamates show that steric hindrance from the tert-butyl group slows SN2 reactions, favoring SN1 pathways in polar solvents .

Q. How does the stereochemistry at the 3R position influence its role as a pharmaceutical intermediate?

  • Methodological Answer : The 3R configuration is critical for binding affinity in target proteins. For example, tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate (CAS 1227917-63-6) was used in kinase inhibitors, where stereochemical mismatches reduced potency by >50% . Chiral chromatography (e.g., Chiralpak AD-H column) is recommended for purity validation.

Q. What strategies mitigate racemization during synthetic scale-up?

  • Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) reduce racemization. A study on tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate achieved 99% stereoretention by avoiding protic solvents and using dropwise addition of reagents .

Key Research Challenges

  • Contradictions in Synthetic Yields : reports 75–85% yields for brominated analogs, while notes 60–70% due to competing elimination. Optimize by adjusting base strength (e.g., K₂CO₃ vs. DBU) .
  • Crystallization Difficulties : Poor solubility in ethers may require mixed solvents (e.g., DCM:hexane) for crystal growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.